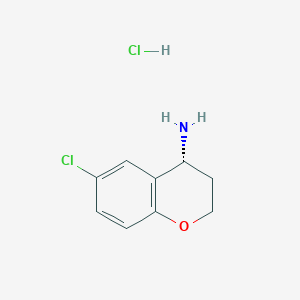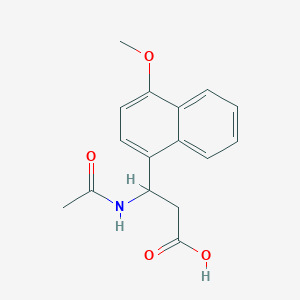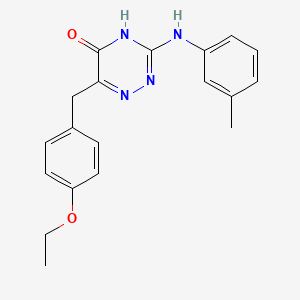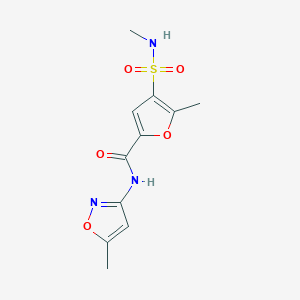
5-Benzyloxy-2-acetoxymethylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a synthesis method of 2-benzoylpyridine involves reacting phenyl (pyridine-2-yl)methanol at a condition of 0-30 DEG C . Another synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has been explored .Aplicaciones Científicas De Investigación
Efficient Synthesis of Benzylpyridine Derivatives
An efficient and practical method has been developed for synthesizing benzylpyridine derivatives using aqueous hydroiodic acid in acetic acid, showcasing the relevance of related compounds in synthetic organic chemistry. This method is economically advantageous due to the use of readily available reducing agents, highlighting its application in the synthesis of 2,6-disubstituted pyridine derivatives under similar conditions (Chandrasekar, Karthikeyan, & Sekar, 2015).
Antimicrobial Activity
Studies on compounds structurally related to 5-Benzyloxy-2-acetoxymethylpyridine, such as 2-Butoxy 5-aminopyridine, have shown specific bacteriostatic action against Mycobacteria, indicating the potential application of these compounds in antimicrobial therapies. The research underscores the importance of structural variations in optimizing the antimicrobial activity of pyridine derivatives (Feinstone & Friedman, 1947).
Enantioselective Synthesis
The synthesis of protected α-hydroxy aldehydes and ketones via hydroxylation of metalated chiral hydrazones has been explored, demonstrating the application of benzyloxy-related compounds in achieving high enantiomeric purity in synthetic chemistry. These methods provide valuable tools for the production of enantioenriched intermediates for pharmaceutical synthesis (Enders & Bhushan, 1988).
Inhibitory Effects on Tyrosinase
Hydroxypyridinone-L-phenylalanine conjugates, starting from kojic acid and including benzyloxy derivatives, have shown potent inhibitory effects against mushroom tyrosinase. This discovery points to the potential use of these compounds in food preservation and cosmetics, offering a solution to enzymatic browning and skin hyperpigmentation (Li et al., 2013).
Applications in Supramolecular Chemistry
The self-assembly of multifunctional hydrogen-bonding molecules into supramolecular liquid-crystalline networks highlights another application avenue. Compounds incorporating 2,2‘-bipyridine moieties, similar in structural complexity to this compound, have been utilized to create networks with novel optoelectronic properties. These materials could be pivotal in the development of advanced materials for electronic and photonic devices (Kihara, Kato, Uryu, & Fréchet, 1996).
Propiedades
IUPAC Name |
(5-phenylmethoxypyridin-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-12(17)18-11-14-7-8-15(9-16-14)19-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNHQOCRWZAUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


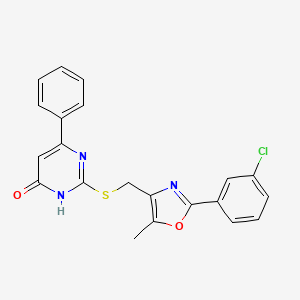
![1-{[1-(3,4-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2915465.png)
![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)
![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

